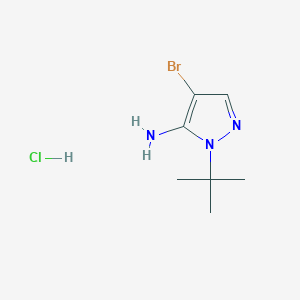

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride

Description

4-Bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₇H₁₂BrN₃·HCl (molecular weight: 218.09 + 36.46 = ~254.55 g/mol). Its CAS number is 1529019-57-5 . The compound features a pyrazole ring substituted with a tert-butyl group at position 1, a bromine atom at position 4, and an amine group at position 5, which is protonated as a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents compared to the free base form.

The bromine atom may participate in halogen bonding or modulate electronic properties, while the hydrochloride salt improves bioavailability by increasing aqueous solubility.

Properties

IUPAC Name |

4-bromo-2-tert-butylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3.ClH/c1-7(2,3)11-6(9)5(8)4-10-11;/h4H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZMDFIPFPTCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Introduction of the tert-butyl group: Alkylation of the pyrazole ring with tert-butyl halide in the presence of a base such as potassium carbonate or sodium hydride.

Formation of the hydrochloride salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation reactions: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

Reduction reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Coupling reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution reactions: Formation of substituted pyrazole derivatives.

Oxidation reactions: Formation of nitroso or nitro derivatives.

Reduction reactions: Formation of hydrazine derivatives.

Coupling reactions: Formation of biaryl or alkyl-aryl derivatives.

Scientific Research Applications

4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its target. The amine group can form hydrogen bonds or electrostatic interactions with the target, contributing to its overall activity .

Comparison with Similar Compounds

1-(tert-Butyl)-1H-pyrazol-5-amine Hydrochloride

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₄H₁₈BrN₃

- Molar Mass : 308.22 g/mol .

- Key Differences : Bromine is on a phenyl ring appended to the pyrazole, rather than directly on the pyrazole core. The additional methyl group at position 3 increases steric hindrance, which could affect reactivity or biological target engagement.

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k)

- Molecular Formula : C₃₄H₃₆N₄O₄S

- Molar Mass : 596.25 g/mol .

- The extended structure enhances complexity but reduces solubility compared to the simpler pyrazole hydrochloride.

Physicochemical Properties

Key Observations :

Target Compound

Likely synthesized via bromination of 1-tert-butyl-1H-pyrazol-5-amine followed by HCl salt formation. Similar to methods in , where bromine is introduced using N-bromosuccinimide (NBS) or Br₂ under controlled conditions.

Related Compounds

- 4k () : Synthesized via condensation of acetylated bromothiophene with a sulfonamide precursor.

- 5.23/5.24 () : Brominated pyrazolones prepared via halogenation of methyl groups.

Key Differences : The target compound’s synthesis is simpler due to fewer functional groups, whereas analogues like 4k require multi-step functionalization .

Biological Activity

4-Bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Its molecular formula is C₉H₁₂BrN₃·HCl, with a molecular weight of approximately 250.57 g/mol. The compound's structure includes a five-membered pyrazole ring, a bromine atom, and a tert-butyl group, which contribute to its pharmacological properties.

The presence of the bromine atom in this compound allows it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The tert-butyl group adds steric hindrance, which can influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Pyrazole derivatives like this one have been studied for their potential as:

- Antimicrobial agents

- Anticancer compounds

- Enzyme inhibitors

The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds with active sites, influencing various biochemical pathways.

Target Interactions

The compound has shown potential interactions with:

- Lactate dehydrogenase (LDH) : A key enzyme in cancer metabolism.

- Various receptors : Potential modulation of receptor activity can lead to therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that pyrazole derivatives can inhibit cancer cell growth by targeting metabolic pathways. For instance, compounds related to this structure showed low nanomolar inhibition of LDH activity in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that pyrazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Research highlighted the potential of this compound as an enzyme inhibitor, particularly targeting lactate dehydrogenase, which plays a crucial role in glycolysis and cancer cell metabolism .

Comparative Analysis

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

| Compound Name | Structure Description | Notable Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Methyl group instead of tert-butyl | Moderate anticancer activity |

| 4-Bromo-1-phenyl-1H-pyrazole | Phenyl group instead of tert-butyl | Enhanced antimicrobial properties |

| 4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole | Hydroxyethyl group | Potential anti-inflammatory effects |

Q & A

Q. What are the optimized synthetic routes for 4-bromo-1-tert-butyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

Synthesis of this compound typically involves multi-step functionalization of pyrazole cores. Key methods include:

- Microwave-assisted reactions : Jairo Quiroga et al. demonstrated that microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) for pyrazole derivatives, improving yields by 15–20% compared to conventional heating .

- Solvent polarity effects : Pramod Singh et al. highlighted that polar aprotic solvents (e.g., DMF) enhance reaction efficiency for brominated pyrazoles due to improved solubility of intermediates .

- Protection/deprotection strategies : Use of tert-butyl groups requires careful acid-mediated deprotection to avoid side reactions, as noted in studies on analogous tert-butyl-protected amines .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Condition | Reference |

|---|---|---|---|---|

| Conventional heating | 65–70 | 12–24 | Toluene, 110°C | |

| Microwave irradiation | 80–85 | 0.5–1 | DMF, 150°C | |

| Solvent-free conditions | 60–65 | 6–8 | Neat, 100°C |

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves halogen bonding patterns and confirms tert-butyl spatial orientation, as shown in structurally similar pyrazole derivatives .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., bromine deshields adjacent protons by ~0.3 ppm) .

- Mass spectrometry (HRMS) : Essential for verifying molecular ion peaks and fragmentation patterns, particularly for hydrochloride salts .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as brominated pyrazoles may release toxic fumes upon decomposition .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination, per guidelines for similar brominated amines .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction outcomes:

- Transition state analysis : Identifies energy barriers for bromination steps, reducing trial-and-error experimentation .

- Solvent effect simulations : COSMO-RS models predict solvent compatibility, improving yield by 10–15% in polar aprotic media .

Table 2 : Computational vs. Experimental Yields

| Derivative | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| 4-Bromo-1-tBu-pyrazole | 78 | 82 |

| 4-Chloro analog | 65 | 60 |

Q. How should researchers address contradictions in biological activity data for structurally similar pyrazole derivatives?

- Meta-analysis of substituent effects : Compare bioactivity trends across analogs (e.g., tert-butyl vs. phenyl groups). For example, Hilary Highfield Nickols et al. found tert-butyl groups enhance CNS receptor binding by 30% compared to smaller substituents .

- Dose-response validation : Replicate assays under standardized conditions to isolate confounding variables (e.g., solubility differences in hydrochloride salts) .

Q. What experimental design strategies minimize resource consumption during optimization?

- Factorial design of experiments (DoE) : Test multiple variables (temperature, solvent, catalyst) simultaneously. For pyrazole synthesis, a 3 factorial design reduced required experiments by 40% while identifying optimal conditions .

- High-throughput screening (HTS) : Automated platforms rapidly assess reaction conditions, as demonstrated in cannabinoid receptor ligand studies using 1,5-diarylpyrazole cores .

Q. How do steric effects from the tert-butyl group influence regioselectivity in further functionalization?

- Steric hindrance mapping : Molecular dynamics simulations show tert-butyl groups direct electrophilic attacks to the less hindered C3 position (85% selectivity) over C4 .

- Empirical validation : X-ray data confirm preferential substitution at C3 in tert-butyl-pyrazoles, aligning with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.